molecular formula C24H28N8O3 B11670148 2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11670148
M. Wt: 476.5 g/mol
InChI Key: KHXYGMHITFMSSB-KOEQRZSOSA-N
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Description

2-[(2E)-2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with piperidine groups and a hydrazone linkage to a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Substitution on the triazine core: The hydrazone intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base, such as triethylamine, to introduce the triazine core.

    Introduction of piperidine groups: Finally, the remaining chloro groups on the triazine core are substituted with piperidine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine can undergo various types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is not fully understood. it is believed to interact with specific molecular targets through its hydrazone and triazine moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: Lacks the hydrazone and nitrophenyl-furan moieties.

    2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-1,3,5-triazine: Lacks the piperidine groups.

Uniqueness

2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is unique due to its combination of a triazine core, piperidine groups, and a hydrazone linkage to a nitrophenyl-furan moiety

Properties

Molecular Formula

C24H28N8O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H28N8O3/c33-32(34)19-9-7-8-18(16-19)21-11-10-20(35-21)17-25-29-22-26-23(30-12-3-1-4-13-30)28-24(27-22)31-14-5-2-6-15-31/h7-11,16-17H,1-6,12-15H2,(H,26,27,28,29)/b25-17+

InChI Key

KHXYGMHITFMSSB-KOEQRZSOSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N5CCCCC5

Origin of Product

United States

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